cis-11-Eicosenoic acid

Übersicht

Beschreibung

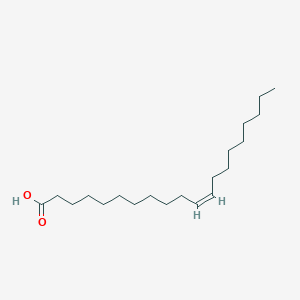

Structure and Nomenclature: cis-11-Eicosenoic acid (C₂₀H₃₈O₂) is a mono-unsaturated fatty acid with a 20-carbon chain and a cis-configured double bond at the 11th position. It is also known as gondoic acid (CAS: 5561-99-9) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Gondoic acid can be synthesized through various chemical reactions. One common method involves the ozonolysis of oleic acid, followed by reductive workup to yield gondoic acid . The ozonolysis process involves the cleavage of the double bond in oleic acid using ozone, resulting in the formation of ozonides. These ozonides are then reduced to produce gondoic acid .

Industrial Production Methods

Industrial production of gondoic acid typically involves the extraction and purification from natural sources such as jojoba oil. The oil is subjected to processes like saponification, where it is treated with an alkali to form soap and glycerol. The fatty acids are then separated and purified to obtain gondoic acid .

Analyse Chemischer Reaktionen

Reaktionstypen

Gondoinsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Gondoinsäure kann oxidiert werden, um entsprechende Epoxide und Diole zu bilden.

Reduktion: Die Doppelbindung in Gondoinsäure kann reduziert werden, um gesättigte Fettsäuren zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Osmiumtetroxid (OsO4).

Substitution: Halogenierungsreaktionen verwenden oft Reagenzien wie Brom (Br2) oder Chlor (Cl2).

Hauptprodukte, die gebildet werden

Oxidation: Epoxide und Diole.

Reduktion: Gesättigte Fettsäuren.

Substitution: Halogenierte Fettsäuren.

Wissenschaftliche Forschungsanwendungen

Food Science

Improvement of Horse Oil Quality

Recent research has investigated the role of cis-11-eicosenoic acid in enhancing the quality and stability of horse oil, which is used in culinary applications. The study conducted by Anneke et al. (2024) demonstrated that the incorporation of this compound into horse oil improves its oxidative stability, making it a more viable option for food products. This enhancement is crucial as it prolongs the shelf life of edible oils and reduces the risk of rancidity .

Table 1: Effects of this compound on Horse Oil Stability

| Parameter | Control (Without this compound) | Experimental (With this compound) |

|---|---|---|

| Oxidative Stability (hours) | 12 | 24 |

| Free Fatty Acids (%) | 0.5 | 0.2 |

| Sensory Quality Rating (1-10) | 5 | 8 |

Cosmetic Industry

Use in Formulations

This compound is being explored for its potential benefits in cosmetic formulations. Due to its emollient properties, it can enhance skin hydration and texture. Its role as a stabilizing agent in emulsions is particularly noteworthy, as it helps maintain the integrity and consistency of cosmetic products .

Biomedical Research

Biomarkers for Mental Health

A significant application of this compound is its potential as a biomarker for diagnosing depression in adolescents. Liu et al. (2024) identified non-esterified fatty acids, including this compound, as promising indicators for mental health conditions. This finding opens avenues for developing new diagnostic tools that could lead to early intervention strategies .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of this compound. In vitro studies using RAW 264.7 cells demonstrated that this fatty acid can modulate nitric oxide (NO) production in response to inflammatory stimuli. Although it showed limited efficacy compared to other compounds, its ability to reduce NO levels suggests potential therapeutic applications in managing inflammation .

Industrial Applications

Synthesis of Biologically Active Compounds

This compound serves as a precursor in the synthesis of various biologically active compounds and industrial materials. Its double bond provides reactive sites that can be utilized in organic synthesis, making it valuable in producing surfactants, polymers, and other chemical intermediates .

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Surfactants | Used in detergents and personal care products |

| Polymers | Acts as a building block for bioplastics |

| Chemical Intermediates | Facilitates the production of complex molecules |

Wirkmechanismus

The mechanism by which gondoic acid exerts its effects involves its incorporation into cell membranes, where it influences membrane fluidity and function . Gondoic acid can modulate the production of inflammatory mediators and alter pathways involved in inflammation and cancer . It targets molecular pathways such as the vascular endothelial growth factor (VEGF) pathway, which is crucial in angiogenesis and wound healing .

Vergleich Mit ähnlichen Verbindungen

Natural Occurrence :

- Found in plant oils, such as Acer truncatum kernel oil, where its content varies significantly across producing areas (e.g., highest in KS region) .

- Present in fish oils, propolis, and microbial sources like Mortierella fungi .

Physicochemical Properties :

- Molecular weight: 310.5145 g/mol .

- Methyl ester derivatives (e.g., methyl cis-11-eicosenoate) are used in analytical chemistry and industrial applications .

Structural and Positional Isomers

cis-13-Eicosenoic Acid

- Structure : Double bond at 13th position (cis configuration).

- Sources : Detected in Terminalia arjuna extracts and E. coli .

- Biosynthesis : Derived from vaccenic acid (C18:1 cis-11) in E. coli .

- Function : Contributes to dietary fatty acid profiles but less studied in biological roles compared to cis-11 isomer .

Gadoleic Acid (cis-9-Eicosenoic Acid)

- Structure : Double bond at 9th position (cis configuration).

- Sources : Enriched in diets with diverse plant sources, such as Ruspolia differens .

- Function : Shows diet-dependent variability, suggesting metabolic flexibility in response to nutritional intake .

trans-11-Eicosenoic Acid

- Structure : Trans configuration at the 11th position.

- Sources: Rare in nature; primarily synthetic or minor components in bacterial lipids .

- Function: Limited research on biological activity, but geometric isomerization may alter membrane fluidity and metabolic pathways.

Chain-Length Analogs

Erucic Acid (C22:1 cis-13)

- Structure : 22-carbon chain with cis double bond at 13th position.

- Sources : Abundant in mustard seed oil (e.g., Sample A: 47.96%) .

- Correlation with cis-11-Eicosenoic Acid: Negatively correlated in Acer truncatum oil content, indicating competitive metabolic pathways .

Nervonic Acid (C24:1 cis-15)

- Structure : 24-carbon chain with cis double bond at 15th position.

- Sources : High levels in Acer truncatum from Inner Mongolia (up to 9.92%) .

- Correlation with this compound: Varies by species; negatively correlated in Acer truncatum but positively linked in metabolic networks involving linolenic acid .

Functional Comparisons

Research Findings and Data Tables

Table 1: Structural Comparison of C20:1 Isomers

| Compound | Double Bond Position | Configuration | Natural Sources |

|---|---|---|---|

| This compound | 11 | cis | Acer truncatum, fish oils |

| cis-13-Eicosenoic acid | 13 | cis | Terminalia arjuna |

| Gadoleic acid | 9 | cis | Ruspolia differens |

Biologische Aktivität

Cis-11-eicosenoic acid, also known as gondoic acid, is a monounsaturated omega-9 fatty acid characterized by a 20-carbon chain with a double bond at the 11th carbon. It is primarily found in various plant oils and nuts and has gained attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial contexts.

Chemical Structure and Properties

- IUPAC Name : (11Z)-icos-11-enoic acid

- Molecular Formula : CHO

- Molecular Weight : 310.5145 g/mol

- CAS Number : 5561-99-9

Sources of this compound

This compound is present in various natural sources:

- Plant oils (e.g., olive oil, canola oil)

- Nuts (e.g., macadamia nuts)

- Marine organisms, particularly echinoderms like Marthasterias glacialis.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In a study involving RAW 264.7 macrophage cells challenged with lipopolysaccharides (LPS), it was observed that while this compound alone did not significantly affect cell viability, it contributed to the modulation of nitric oxide (NO) levels and the expression of inflammatory markers:

| Compound | NO Reduction (%) | iNOS Expression |

|---|---|---|

| This compound | 10% | Moderate reduction |

| Combination with other fatty acids | 30% | Significant reduction |

The study demonstrated that when combined with other compounds, such as ergosta-7,22-dien-3-ol and cis-11,14-eicosadienoic acid, there was a synergistic effect leading to improved anti-inflammatory activity .

Antimicrobial Activity

This compound has shown potential antimicrobial properties. A study indicated that microalgal fatty acids, including this compound, displayed antibacterial activity against various bacterial strains. The presence of this fatty acid in extracts led to a better spectrum of activity against Gram-negative bacteria compared to Gram-positive bacteria .

Elevated Levels in Autism

Recent findings have identified elevated levels of this compound in the red blood cell membranes of children diagnosed with regressive autism. This correlation suggests that it may serve as a potential biomarker for further research into autism spectrum disorders .

Depression Biomarker

Research has also pointed to non-esterified fatty acids like this compound as potential biomarkers for diagnosing depression in adolescents. This highlights its relevance in mental health research and the need for further investigation into its role in neuropsychological conditions .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Anti-inflammatory | Modulates NO levels; reduces iNOS expression; synergistic effects with other compounds. |

| Antimicrobial | Exhibits antibacterial activity, particularly against Gram-negative bacteria. |

| Potential Biomarkers | Elevated levels linked to autism; associated with depression diagnosis. |

Q & A

Q. Basic: What validated methods are recommended for extracting cis-11-Eicosenoic acid from biological matrices?

Answer:

The Bligh and Dyer method is widely used for total lipid extraction due to its efficiency and reproducibility. This method involves homogenizing wet tissue with chloroform-methanol (2:1 v/v) to form a miscible system, followed by phase separation with additional chloroform and water. The lipid-rich chloroform layer is isolated, and this compound can be purified via thin-layer chromatography (TLC) or solid-phase extraction (SPE) . For plant-derived samples (e.g., pecan oil or jojoba), cold solvent extraction with hexane or supercritical CO₂ is preferred to preserve unsaturated bonds .

Q. Basic: How can researchers quantify this compound using gas chromatography (GC)?

Answer:

GC with a non-polar capillary column (e.g., VF-5MS, 30 m × 0.25 mm × 0.25 μm) and flame ionization detection (FID) is standard. Derivatize the acid to its methyl ester (e.g., using BF₃-methanol) to enhance volatility. A temperature program starting at 60°C (held for 2 min), ramping to 270°C at 10°C/min, and holding for 5 min ensures separation. Use this compound methyl ester (≥98% purity) as a reference standard. Retention indices and mass spectra (via GC-MS) should align with NIST database entries (e.g., CAS 5561-99-9) .

Q. Advanced: How should researchers design experiments to investigate this compound’s role in metabolic pathways?

Answer:

Hypothesis: Define whether this compound modulates lipid metabolism (e.g., via PPAR-α activation) or serves as a biomarker for specific conditions (e.g., depression).

Model System: Use in vitro hepatocyte cultures or in vivo rodent models fed controlled diets supplemented with the compound.

Intervention: Administer this compound at physiological concentrations (e.g., 50–200 μM in vitro; 1–5% dietary intake in vivo).

Analysis: Measure β-oxidation rates (via radiolabeled C¹⁴-palmitate), lipidomic profiling (LC-MS), and gene expression (qPCR for FASN, CPT1A). Include controls for omega-9 specificity (e.g., oleic acid) .

Q. Advanced: How can contradictory data on this compound’s biological effects be resolved?

Answer:

Contradictions often arise from variability in biological sources (e.g., plant vs. animal tissues) or experimental conditions.

- Case Example: In poultry studies, this compound levels varied significantly between Ross 308 broilers fed probiotics (E1 group: higher levels) versus controls. To reconcile discrepancies:

- Standardize extraction protocols (e.g., Bligh and Dyer vs. Folch).

- Control dietary variables (e.g., baseline fatty acid profiles).

- Apply multivariate analysis (PCA or ANOVA) to isolate treatment effects from confounding factors (e.g., microbiota composition).

- Validate findings using orthogonal methods (e.g., GC-MS and NMR) .

Q. Basic: What are the stability considerations for storing this compound in laboratory settings?

Answer:

Store under inert gas (N₂ or Ar) at −20°C in amber glass vials to prevent oxidation. Avoid exposure to strong acids/bases, oxidizing agents, or UV light. For short-term use (≤1 month), refrigeration (4°C) with desiccants is acceptable. Monitor purity via GC every 6 months; degradation products (e.g., peroxides) can be detected via iodometric titration .

Q. Advanced: How can this compound be synthesized or modified for mechanistic studies?

Answer:

Chemical Synthesis: Start from erucic acid (cis-13-docosenoic acid) via selective β-oxidation or enzymatically using Δ9-desaturase mutants.

Derivatization: Introduce fluorescent tags (e.g., BODIPY) at the carboxyl group for cellular trafficking studies.

Isotope Labeling: Use ¹³C-labeled precursors (e.g., ¹³C-acetate) in microbial systems (e.g., yeast) to track metabolic flux.

Quality Control: Confirm structural integrity via ¹H-NMR (δ 5.35 ppm for cis doublet) and HR-MS (m/z 310.5145) .

Q. Advanced: What statistical approaches are appropriate for analyzing variability in this compound content across biological samples?

Answer:

- Intra-Sample Variability: Calculate coefficients of variation (CV) for technical replicates (e.g., CV < 5% for GC analyses).

- Inter-Sample Variability: Use ANOVA with Tukey’s post hoc test to compare means across groups (e.g., pecan cultivars).

- Correlation Analysis: Apply Spearman’s rank correlation to assess relationships with other fatty acids (e.g., oleic acid in pecan oil, r = 0.82).

- Multivariate Modeling: Partial least squares regression (PLSR) can link environmental factors (e.g., soil pH) to this compound content .

Q. Basic: How is this compound distinguished from positional isomers in analytical workflows?

Answer:

Use silver-ion chromatography (Ag⁺-TLC or Ag⁺-HPLC) to separate cis/trans and positional isomers. For GC-MS, compare retention indices (e.g., this compound: RI = 2356.9 on VF-5MS) and diagnostic ions (m/z 310 for molecular ion; m/z 264 for α-cleavage fragment). Confirm double-bond positions via derivatization (e.g., DMDS adducts) .

Q. Advanced: What role does this compound play as a biomarker in human health studies?

Answer:

Elevated levels correlate with metabolic syndrome and adolescent depression (AUC = 0.78 in ROC analysis).

Sample Collection: Use fasting plasma stored at −80°C to avoid ex vivo lipolysis.

Profiling: Employ targeted LC-MS/MS panels (e.g., NEFA biomarkers) with stable isotope internal standards.

Data Interpretation: Adjust for covariates (BMI, age) using linear mixed models. Current research prioritizes longitudinal cohorts to establish causality .

Eigenschaften

IUPAC Name |

(Z)-icos-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITHHVVYSMSWAG-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970949 | |

| Record name | 11-cis-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11Z-Eicosenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5561-99-9 | |

| Record name | cis-11-Eicosenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5561-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Eicosenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gondoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 11-cis-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GONDOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDX6WPL94T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 11Z-Eicosenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.